(2-Methyloxazol-5-YL)methanamine is a heterocyclic compound characterized by the presence of an oxazole ring, which is a five-membered aromatic ring containing both nitrogen and oxygen atoms. The compound's molecular formula is CHNO, and it has a molecular weight of approximately 112.13 g/mol. Its structure features a methanamine group attached to the 2-position of the oxazole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.
The biological activities of (2-Methyloxazol-5-YL)methanamine derivatives are notable:
Several synthetic routes exist for producing (2-Methyloxazol-5-YL)methanamine:
(2-Methyloxazol-5-YL)methanamine has several applications across different fields:
Studies exploring interactions involving (2-Methyloxazol-5-YL)methanamine have focused on its role as an inhibitor of specific enzymes like Monoamine Oxidase B. These interactions are crucial for understanding its potential therapeutic benefits, particularly in neurodegenerative diseases where neurotransmitter levels are critical .
Several compounds share structural similarities with (2-Methyloxazol-5-YL)methanamine. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Similarity Index | Unique Features |
---|---|---|---|
2-Methyloxazole | CHNO | 0.81 | Lacks amine group; primarily aromatic properties |
(4-methyl-1,3-oxazol-5-yl)methanamine | CHNO | 0.83 | Different substitution pattern on the oxazole ring |
2-Methyloxazole-5-carboxylic acid | CHNO | 0.81 | Contains a carboxylic acid group; different reactivity |
Methyl 2-methyloxazole-5-carboxylate | CHNO | 0.79 | Ester functionality alters chemical behavior |
The presence of the methanamine group distinguishes (2-Methyloxazol-5-YL)methanamine from these similar compounds, providing unique reactivity and biological activity profiles that are valuable in medicinal chemistry and other applications.